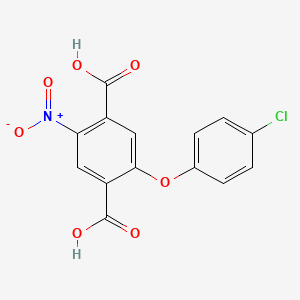

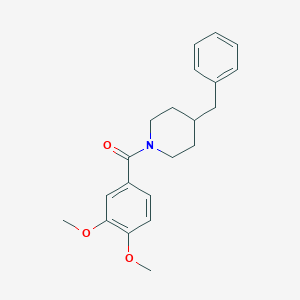

![molecular formula C13H17N3O4S2 B5516309 4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)

4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar sulfonamide compounds has been explored in various studies. For instance, Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, which are related in structure and function (Morgan et al., 1990). Another study by Huang et al. (1980) involved the synthesis of sulfonyl analogues of imidazole-sulfonamides, which share some structural features with the compound (Huang et al., 1980).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in various studies. Nakayama et al. (1998) investigated the structure of a compound with bis(diethylamino)methylene groups, providing insights into the structural characteristics of similar compounds (Nakayama et al., 1998). Additionally, Subashini et al. (2009) elucidated the structure of a Schiff base with a similar sulfonamide moiety through spectroscopic techniques and X-ray crystallography (Subashini et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of sulfonamide compounds have been extensively studied. Ellingboe et al. (1992) described the synthesis and Class III antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting the chemical reactivity and potential therapeutic applications of these compounds (Ellingboe et al., 1992).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including stability and solubility, are important for their practical applications. Zhu et al. (2011) presented an efficient strategy for synthesizing dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone, demonstrating the physical properties of these types of compounds (Zhu et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential biological activity, of sulfonamide derivatives have been a subject of interest. Jacobs et al. (1994) explored the synthesis and pharmacological evaluation of fluorinated 3-benzyl-5-indolecarboxamides, which are structurally related and provide insights into the chemical properties of similar compounds (Jacobs et al., 1994).

科学的研究の応用

Electrophysiological Activity

Sulfonamide derivatives, such as those described in the work of Morgan et al. (1990), have shown promise in cardiac electrophysiological studies. These compounds, including N-substituted imidazolylbenzamides and benzene-sulfonamides, exhibited potency comparable to potent selective class III agents like sematilide, indicating their potential for treating arrhythmias (Morgan et al., 1990).

Carbonic Anhydrase Inhibition

Another significant area of research involves the inhibition of carbonic anhydrase isoenzymes, which are crucial for various physiological functions. Compounds similar to 4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide have been investigated for their inhibitory effects on these enzymes. For instance, Supuran et al. (2013) reported on aromatic sulfonamides showing nanomolar inhibitory concentration ranges against several carbonic anhydrase isoenzymes, highlighting their potential therapeutic applications (Supuran et al., 2013).

Anticancer Activity

The synthesis of pro-apoptotic indapamide derivatives as anticancer agents underscores the potential of sulfonamide derivatives in cancer treatment. Compounds synthesized from indapamide showed significant proapoptotic activity, particularly against melanoma cell lines, suggesting a new avenue for anticancer drug development (Yılmaz et al., 2015).

Antimicrobial Activity

Research on the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has revealed the potential antimicrobial activity of these compounds. Such studies demonstrate the versatility of sulfonamide derivatives in developing new antimicrobial agents (Sowmya et al., 2018).

Molecular Structure and Gas-phase Acidity Studies

Theoretical studies on the molecular structure and gas-phase acidity of sulfonamides have provided insights into their chemical properties and potential interactions in biological systems. This research is crucial for understanding the behavior of these compounds in various environments and could inform their design and application in medicinal chemistry (Remko, 2003).

特性

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S2/c1-4-16(5-2)22(18,19)10-7-11(21-8-10)13(17)14-12-6-9(3)20-15-12/h6-8H,4-5H2,1-3H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJOPUHUESSYOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

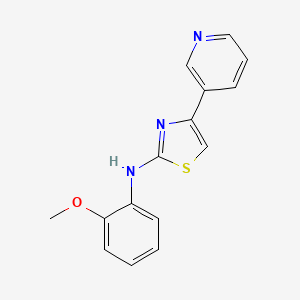

![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)

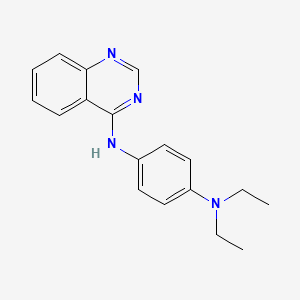

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)

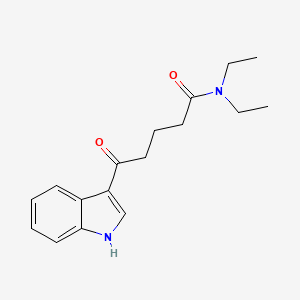

![5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide](/img/structure/B5516263.png)

![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)